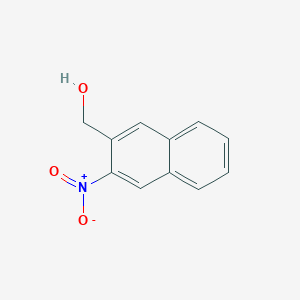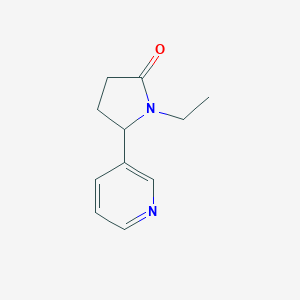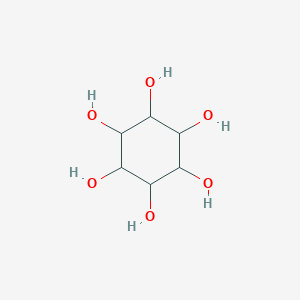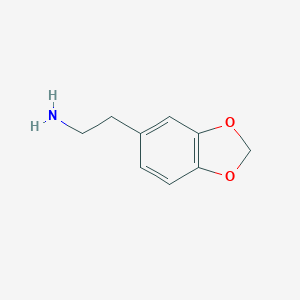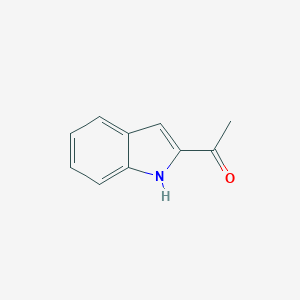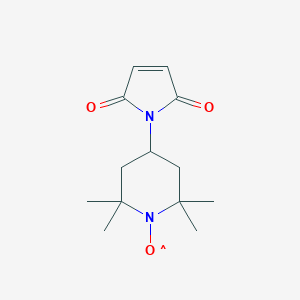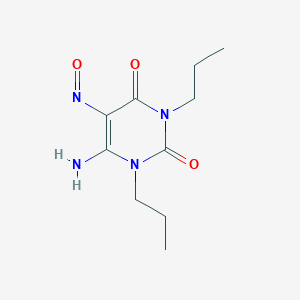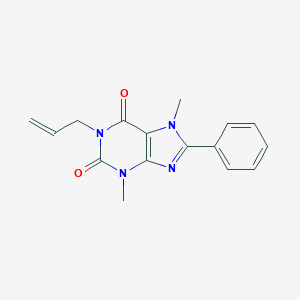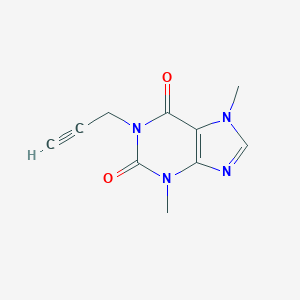
Diflunisal Phosphate
描述
Diflunisal Phosphate is a derivative of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) primarily used to treat mild to moderate pain, inflammation, osteoarthritis, and rheumatoid arthritis . Diflunisal is a difluorophenyl derivative of salicylic acid, possessing anti-inflammatory, analgesic, and antipyretic properties .
科学研究应用
Diflunisal has a wide range of scientific research applications, including:
作用机制
- Prostaglandins sensitize afferent nerves and potentiate the action of bradykinin, contributing to pain .
- By inhibiting COX, Diflunisal reduces the production of prostaglandins, which play a key role in inflammation and pain .
- Downstream effects include decreased prostaglandin levels, leading to reduced inflammation and pain .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Remember to consult a healthcare professional for personalized advice and dosing recommendations. If you have any further questions, feel free to ask! 😊
生化分析
Biochemical Properties
Diflunisal Phosphate is known to inhibit prostaglandin synthesis via the arachidonic acid pathway . This interaction with enzymes and proteins involved in prostaglandin synthesis is key to its biochemical role.
Cellular Effects
This compound has a significant impact on cellular function. It influences cell signaling pathways, gene expression, and cellular metabolism through its inhibition of prostaglandin synthesis .
Molecular Mechanism
It is understood that it acts as a prostaglandin synthetase inhibitor . In animals, prostaglandins sensitize afferent nerves and potentiate the action of bradykinin in inducing pain .
Temporal Effects in Laboratory Settings
It is known that this compound is a kinetically destabilized protein compared to WT-TTR but its thermodynamic stability is not compromised .
Metabolic Pathways
This compound is involved in the arachidonic acid pathway, where it inhibits the synthesis of prostaglandins .
准备方法
Synthetic Routes and Reaction Conditions
Diflunisal can be synthesized through several steps starting from fluorinated aniline. One common method involves a five-step synthesis consisting of benzene arylation using a Gomberg-Bachmann-Hey reaction, Friedel-Crafts acylation, Bayer-Villiger oxidation, saponification, and finally carbonation of phenol through a Kolbe-Schmitt reaction .
Industrial Production Methods
Industrial production of diflunisal typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes steps such as purification through recrystallization and the use of chromatography techniques to isolate the desired compound .
化学反应分析
Types of Reactions
Diflunisal undergoes various chemical reactions, including:
Oxidation: Diflunisal can be oxidized to form reactive oxygen species (ROS) under certain conditions.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Diflunisal can undergo substitution reactions, particularly involving its hydroxyl and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various diflunisal derivatives, which can be further analyzed for their potential therapeutic applications .
相似化合物的比较
Similar Compounds
Similar compounds to diflunisal include:
Aspirin (Acetylsalicylic Acid): Another salicylic acid derivative with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID with similar therapeutic effects but different chemical structure.
Naproxen: Another NSAID with comparable uses in treating pain and inflammation.
Uniqueness
Diflunisal is unique in its chemical structure, particularly the presence of the difluorophenyl group, which contributes to its specific pharmacological properties . Unlike aspirin, diflunisal does not undergo significant metabolism to salicylic acid, resulting in a longer duration of action and potentially fewer gastrointestinal side effects .
属性
IUPAC Name |
5-(2,4-difluorophenyl)-2-phosphonooxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2O6P/c14-8-2-3-9(11(15)6-8)7-1-4-12(21-22(18,19)20)10(5-7)13(16)17/h1-6H,(H,16,17)(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBINCWMWAIMYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390766 | |
| Record name | 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84958-45-2 | |
| Record name | 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diflunisal Phosphate contribute to the sensitivity of EALL assays?
A1: this compound itself is not directly involved in the recognition or binding events of the assay. Instead, it serves as a substrate for the enzyme alkaline phosphatase (ALP). When ALP cleaves the phosphate group from this compound, it generates Diflunisal. Diflunisal exhibits the crucial ability to form a highly fluorescent ternary complex with Terbium ions (Tb3+) complexed with EDTA [, , ]. This complex emits strong fluorescence, which can be measured using time-resolved fluorometry. The intensity of the fluorescence signal is directly proportional to the amount of Diflunisal, which in turn corresponds to the activity of the ALP. Because each ALP enzyme can cleave multiple this compound molecules, this process leads to significant signal amplification, enabling the detection of extremely low analyte concentrations, such as Prostate-Specific Antigen (PSA) [] or Tumor Necrosis Factor-alpha (TNF-alpha) [].
Q2: What are the advantages of using this compound and time-resolved fluorometry in these assays?
A2: Combining this compound with time-resolved fluorometry in EALL offers several advantages:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


